Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate is a synthetic organic compound with the molecular formula C12H8BrFN2O2S and a molecular weight of 343.17 g/mol . This compound is characterized by the presence of a benzo[b]thiophene core, substituted with bromine, cyano, and fluorine groups, and an ethyl carbamate moiety.
Vorbereitungsmethoden
The synthesis of Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of substituents: The bromine, cyano, and fluorine groups are introduced through various substitution reactions.
Carbamate formation: The final step involves the reaction of the substituted benzo[b]thiophene with ethyl chloroformate to form the ethyl carbamate moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate undergoes various chemical reactions, including:
Substitution reactions: The bromine and fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the cyano group.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and alcohol.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and hydrolyzing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate can be compared with other thiophene derivatives, such as:
Tert-butyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate: Similar structure but with a tert-butyl group instead of an ethyl group.
4-bromo-3-cyano-7-fluorobenzo[b]thiophene: Lacks the carbamate moiety.
This compound analogs: Various analogs with different substituents on the benzo[b]thiophene core
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H8BrFN2O2S |
---|---|
Molekulargewicht |
343.17 g/mol |
IUPAC-Name |
ethyl N-(4-bromo-3-cyano-7-fluoro-1-benzothiophen-2-yl)carbamate |
InChI |
InChI=1S/C12H8BrFN2O2S/c1-2-18-12(17)16-11-6(5-15)9-7(13)3-4-8(14)10(9)19-11/h3-4H,2H2,1H3,(H,16,17) |
InChI-Schlüssel |
JXTMBAHSEYMSIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=C(C2=C(C=CC(=C2S1)F)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.